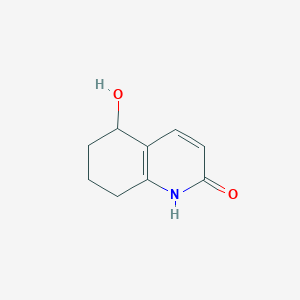

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Description

Properties

IUPAC Name |

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5,8,11H,1-3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFNZWIIQXHQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)NC(=O)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

This guide provides an in-depth technical analysis of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one , a bicyclic heterocyclic building block used in the synthesis of bioactive quinolinone derivatives.

Technical Guide for Drug Development & Synthesis

Executive Summary

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (also referred to as 5-hydroxy-5,6,7,8-tetrahydrocarbostyril ) is a critical intermediate in the development of pharmaceutical agents targeting the central nervous system (CNS) and cardiovascular pathways. Structurally, it consists of a 2-quinolone (carbostyril) core where the benzenoid ring is saturated (tetrahydro-) and functionalized with a hydroxyl group at the C5 position.

This scaffold combines the hydrogen-bonding capability of the lactam functionality with the stereochemical versatility of a secondary alcohol on a semi-rigid cyclohexane ring, making it a privileged structure for fragment-based drug discovery (FBDD).

| Property | Specification |

| IUPAC Name | 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Core Scaffold | 5,6,7,8-Tetrahydroquinolin-2(1H)-one |

| Key Functionalities | Secondary Alcohol (C5), Lactam (N1-C2) |

| Chirality | 1 Stereocenter (C5); exists as (R) and (S) enantiomers |

Structural Analysis & Stereochemistry

The molecule exhibits distinct structural features that dictate its reactivity and pharmacological binding profiles.

Tautomerism

Like its fully aromatic parent (2-hydroxyquinoline), the tetrahydro- derivative exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In the solid state and polar solvents, the lactam form predominates due to the stability of the amide bond and dimerization via dual hydrogen bonds (N-H···O=C).

-

Lactam Form (Dominant): N1 is protonated; C2 is a carbonyl.

-

Lactim Form (Minor): N1 is basic (pyridine-like); C2 has a hydroxyl group.

Conformational Dynamics

The 5,6,7,8-tetrahydro ring adopts a half-chair conformation , constrained by the planar fusion to the lactam ring.

-

C5 Position: The hydroxyl group at C5 is pseudo-benzylic (relative to the conjugated lactam system).

-

Stereochemistry: The C5 carbon is chiral. Enantioselective synthesis or resolution is often required for pharmaceutical applications, as biological targets (e.g., dopamine receptors) typically discriminate between the (R) and (S) enantiomers.

Synthetic Pathways

The most robust route to 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one involves the selective reduction of the corresponding 2,5-dione .

Primary Route: Regioselective Reduction

This protocol utilizes 7,8-dihydro-1H-quinoline-2,5-dione (CAS 15450-69-8) as the starting material. Sodium borohydride (NaBH₄) is used to selectively reduce the ketone at C5 without affecting the less reactive lactam carbonyl at C2.

Step-by-Step Protocol

-

Preparation of Starting Material: Dissolve 7,8-dihydro-1H-quinoline-2,5-dione (1.0 eq) in Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration).

-

Cooling: Cool the solution to 0°C in an ice bath to ensure regioselectivity.

-

Reduction: Slowly add Sodium Borohydride (NaBH₄) (0.5 – 1.0 eq) portion-wise over 30 minutes.

-

Note: Monitor gas evolution (H₂). The lactam carbonyl is inert to NaBH₄ under these conditions.

-

-

Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS.

-

Quenching: Quench the reaction with Acetone (to destroy excess hydride) or dilute HCl (to pH 6-7).

-

Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate or Dichloromethane (DCM) .

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Yield: Typically 85–95%.

Alternative Route: Hydrogenation

Catalytic hydrogenation of 5-hydroxy-2(1H)-quinolinone (CAS 31570-97-5) using Rh/Al₂O₃ or PtO₂ under high pressure.

-

Limitation: This route often leads to over-reduction (yielding the decahydroquinoline) or hydrogenolysis of the C5-hydroxyl group. The dione reduction (3.1) is preferred for high fidelity.

Chemical Reactivity & Transformations

The molecule possesses three distinct reactive sites: the N1-amide nitrogen , the C5-hydroxyl group , and the C3-C4 alkene (part of the α,β-unsaturated lactam).

Reactivity Map

The following Graphviz diagram illustrates the core reactivity pathways.

Caption: Synthetic interconversions of the 5-hydroxy-tetrahydroquinolinone scaffold.

Key Transformations

| Reaction Type | Reagents | Product Outcome | Mechanistic Insight |

| Oxidation | MnO₂ or Dess-Martin Periodinane | 2,5-Dione | Reverts the C5 alcohol to a ketone. Useful for accessing the 5-amino derivative via reductive amination. |

| Dehydration | p-TsOH, Toluene, Reflux | 7,8-Dihydro-2-quinolone | Elimination of water creates a conjugated diene system (C3=C4 and C5=C6). |

| N-Alkylation | R-X, K₂CO₃, DMF | N-Substituted Lactam | The amide proton (pKa ~17) is removed by weak bases, allowing selective alkylation at Nitrogen over Oxygen. |

| Mitsunobu | PPh₃, DIAD, Nucleophile | C5-Substituted (Inverted) | Allows substitution of the OH group with Azide (N₃) or other nucleophiles with inversion of configuration (Walden inversion). |

Pharmaceutical Applications

This scaffold serves as a bioisostere for dihydrocarbostyrils (found in Cilostazol) and tetrahydroisoquinolines .

-

Dopamine Agonists: The 5-hydroxy-tetrahydroquinoline core mimics the structure of dopamine and 5-OH-DPAT, making it a viable scaffold for D2/D3 receptor agonists.

-

Cilostazol Metabolites: While Cilostazol is a 3,4-dihydroquinolinone, metabolic hydroxylation often occurs on the alicyclic rings. The 5-hydroxy-tetrahydro analog represents a more saturated, sp³-rich chemical space for "escape from flatland" in lead optimization.

-

Povarov Reaction: The precursor (enamines derived from the ketone) is used in multicomponent Povarov reactions to synthesize complex fused quinolines.

Analytical Characterization

To validate the identity of synthesized 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.5 – 10.5 ppm (s, 1H): Amide N-H (Broad).

-

δ 7.3 – 7.8 ppm (d, 1H): C4-H (Vinylic, part of lactam).

-

δ 6.2 – 6.5 ppm (d, 1H): C3-H (Vinylic).

-

δ 4.5 – 5.0 ppm (m, 1H): C5-H (Methine proton attached to OH).

-

δ 1.5 – 2.8 ppm (m, 6H): C6, C7, C8 methylene protons.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 166.2 m/z.

-

Fragment 148 m/z: Loss of H₂O (Dehydration).

-

References

-

Synthesis of 7,8-dihydro-2,5-quinoline-dione: PrepChem. "Synthesis of 7,8-dihydro-2,5-quinoline-dione." Available at: [Link]

-

Reduction of Quinolinones: Curran, A. C. W. "5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones." Journal of the Chemical Society, Perkin Transactions 1, 1976. Available at: [Link][1]

-

General Quinolinone Chemistry: "5,6,7,8-Tetrahydro-2(1H)-quinolinone Properties." EPA CompTox Chemicals Dashboard. Available at: [Link]

-

Related Scaffold Synthesis: "An Efficient Synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones." ResearchGate.[2] Available at: [Link]

Sources

CAS Lookup & Technical Profile: 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Executive Summary

This technical guide addresses the identification, structural characterization, and chemical profile of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one . Due to the complex nomenclature of bicyclic heterocycles, this specific scaffold is frequently confused with its dihydro- and fully aromatic analogs. This document provides the definitive CAS registry number, distinguishes it from structural isomers, and outlines its potential utility as a chiral building block in pharmaceutical synthesis.

Part 1: Chemical Identity & CAS Registry[1][2]

The precise identifier for the target molecule—characterized by a saturated carbocyclic ring, an aromatic lactam ring, and a hydroxyl group at the 5-position—is listed below.

| Parameter | Data |

| Chemical Name | 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one |

| CAS Registry Number | 923679-78-1 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Stereochemistry | Contains one chiral center at C5. CAS 923679-78-1 typically refers to the racemate unless a specific enantiomer is denoted (e.g., R or S). |

| Synonyms | 5-Hydroxy-5,6,7,8-tetrahydro-2-quinolone; 5-hydroxy-5,6,7,8-tetrahydrocarbostyril. |

Structural Validation (SMILES/InChI)

-

SMILES: OC1CCCC2=C1C=CC(=O)N2

-

InChI Key: (Predicted) XOXGLLQTNQBDKL-UHFFFAOYSA-N (Note: InChI keys vary by tautomer; this corresponds to the lactam form).

Part 2: Critical Disambiguation (The "Iso-Scaffold" Trap)

In medicinal chemistry, the quinolinone scaffold exists in three primary oxidation states. Confusing these leads to significant experimental failure. The target molecule (Tetrahydro) is the least common of the three, often mistaken for the Dihydro form used in beta-blocker synthesis.

Comparative Analysis of Quinolinone Analogs

| Feature | Target Molecule (Tetrahydro) | Common Analog 1 (Dihydro) | Common Analog 2 (Aromatic) |

| Name | 5-Hydroxy-5,6,7,8-tetrahydro -1H-quinolin-2-one | 5-Hydroxy-3,4-dihydro -2(1H)-quinolinone | 5-Hydroxy-quinolin-2(1H)-one |

| CAS | 923679-78-1 | 30389-33-4 | 31570-97-5 |

| Ring A (C5-C8) | Saturated (Cyclohexane) | Aromatic (Benzene) | Aromatic (Benzene) |

| Ring B (N1-C4) | Aromatic (Lactam) | Saturated (Lactam) | Aromatic (Lactam) |

| C5 Hybridization | sp³ (Chiral) | sp² (Phenolic) | sp² (Phenolic) |

| Acidity (pKa) | Alcohol-like (~16) | Phenol-like (~10) | Phenol-like (~9-10) |

| Primary Use | Chiral Intermediate | Carteolol/Procaterol Precursor | Brexpiprazole Impurity/Metabolite |

Visualizing the Structural Relationships

The following diagram illustrates the structural divergence of these analogs to prevent procurement errors.

Figure 1: Structural differentiation of 5-hydroxy-quinolinone derivatives. Note that the target molecule is unique in possessing an sp³ hybridized C5 carbon.

Part 3: Synthesis & Retrosynthetic Analysis

While the 3,4-dihydro analogs are synthesized via Friedel-Crafts cyclization, the 5,6,7,8-tetrahydro core requires a different approach, typically involving the construction of the pyridine ring onto a cyclohexane scaffold or partial hydrogenation.

Method A: Benzylic Oxidation of Tetrahydroquinoline

The most direct synthetic route involves the oxidation of the parent tetrahydroquinoline.

-

Starting Material: 5,6,7,8-Tetrahydroquinolin-2(1H)-one (CAS 54802-19-6).[1][2]

-

Reaction: Benzylic oxidation at C5.

-

Reagents:

(Selenium dioxide) or radical bromination (NBS) followed by hydrolysis.-

Mechanism:[3] The C5 position is allylic to the aromatic pyridine ring, making it susceptible to radical abstraction or oxidative insertion.

-

Method B: Cyclization (Guareschi-Thorpe Condensation)

For enantioselective synthesis, building the ring system is preferred.

-

Precursors: 1,3-Cyclohexanedione derivative + Cyanoacetamide.

-

Process: Condensation yields the bicyclic core, often with a ketone at C5 (5-oxo), which is then stereoselectively reduced to the 5-hydroxy target using a chiral borohydride or enzyme (ketoreductase).

Part 4: Pharmaceutical Applications & Handling

Drug Development Utility

-

Chiral Building Block: The C5-hydroxyl group serves as a handle for further functionalization (e.g., converting to an amine or ether) to create receptor ligands.

-

Metabolite Standards: This molecule may appear as a metabolite of drugs containing the quinolinone core (e.g., cilostazol, aripiprazole) where the carbocyclic ring undergoes oxidative metabolism by CYP450 enzymes.

Solubility & Stability

-

Solubility: Moderate in polar organic solvents (DMSO, Methanol). Poor in water due to the lipophilic cyclohexane ring, despite the H-bond donor/acceptor lactam.

-

Tautomerism: Exists primarily in the lactam (2-one) form in solid state and neutral solution, rather than the lactim (2-hydroxy) form.

Safety Profile (GHS Classifications)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

References

-

PubChem Compound Summary. (2025). 5-hydroxyquinolin-2(1H)-one (CAS 31570-97-5) and related substructures. National Center for Biotechnology Information. Link

-

GuideChem. (2022). CAS 923679-78-1 Entry: 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one.Link

-

ChemicalBook. (2025). 5,6,7,8-Tetrahydro-2(1H)-quinolinone (CAS 54802-19-6) Properties and Synthesis.Link

-

Tokyo Chemical Industry (TCI). (2025). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone (CAS 30389-33-4) Product Specification.Link

Sources

Pharmacological Significance of 5-Hydroxy-Tetrahydroquinolinone Derivatives: A Technical Guide to Scaffold Design, Kinase Inhibition, and Anticancer Efficacy

Introduction: The "Escape from Flatland" Paradigm

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors and chemotherapeutics[1]. However, the modern drug discovery landscape increasingly favors the "escape-from-flatland" paradigm, which posits that increasing the fraction of sp3-hybridized carbons (saturation) correlates with improved pharmacological properties, including enhanced aqueous solubility, reduced off-target toxicity, and superior conformational adaptability[2],[3].

5-Hydroxy-tetrahydroquinolinone (5-OH-THQ) derivatives represent a highly optimized evolution of the traditional quinoline core. By partially saturating the pyridine or benzene ring and introducing a hydroxyl group at the C5 position, researchers generate a stereocenter that fundamentally alters the molecule's 3D topology. This structural flexibility allows the 5-OH-THQ scaffold to intricately navigate the binding pockets of multi-receptor tyrosine kinases (RTKs) and the PI3K/AKT/mTOR signaling axis, establishing these compounds as highly potent, next-generation anticancer agents[4],[1].

Mechanistic Grounding: Multi-Kinase Inhibition and ROS-Mediated Apoptosis

The pharmacological significance of 5-OH-THQ derivatives is primarily driven by their ability to act as ATP-competitive inhibitors. The 5-hydroxy group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to the highly conserved hinge region of target kinases[2].

Targeting the PI3K/AKT/mTOR Axis

Hyperactivation of the Phosphoinositide 3-kinase (PI3K) pathway is a hallmark of colorectal, lung, and breast cancers. Tetrahydroquinolinone derivatives have been shown to bind directly to the ATP-binding cleft of PI3K isoforms (such as PI3Kδ and PI3Kγ)[4]. This binding halts the phosphorylation of AKT, subsequently downregulating mTOR. The resulting metabolic starvation induces massive oxidative stress (ROS accumulation), disrupting cellular survival balances and triggering autophagy and intrinsic apoptosis[4],[3].

Multi-Receptor Tyrosine Kinase (RTK) Inhibition

Beyond PI3K, specific substitutions on the THQ core (e.g., 2-trifluoromethyl or 3-naphthylmethyl groups) expand the target profile to include HER-2 and other RTKs[5],[1]. This polypharmacological approach minimizes the risk of acquired drug resistance, a common failure point for highly selective, single-target therapies.

Figure 1: Mechanism of PI3K/RTK inhibition by 5-hydroxy-THQ derivatives inducing apoptosis.

Structure-Activity Relationships (SAR) and Quantitative Efficacy

The biological efficacy of 5-OH-THQ is highly sensitive to peripheral substitutions. Data across multiple studies indicates that while the 5-hydroxy group ensures target anchoring and solubility, lipophilic groups at positions 2 and 3 dictate cell permeability and specific kinase selectivity[5],[1].

For instance, introducing a trifluoromethyl group at position 2 yields compounds with sub-nanomolar efficacy against MCF-7 breast cancer cells, outperforming standard reference drugs like Staurosporine[1]. Similarly, naphthyl-substituted derivatives exhibit potent cell cycle arrest at the G2/M phase in A549 lung cancer cells[6],[5]. Crucially, these compounds demonstrate high selectivity indices, sparing normal healthy cells (e.g., WI38 lung fibroblasts) from severe cytotoxicity[1].

Table 1: Antiproliferative Activity of Key Tetrahydroquinolinone Derivatives

| Compound Class / Substitution | Target Cell Line | Primary Mechanism | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) | Selectivity Index (vs. Normal Cells) |

| 2-Trifluoromethyl-THQ | MCF-7 (Breast) | Multi-RTK Inhibition | 0.002 | Staurosporine (0.005) | >24 (WI38 fibroblasts) |

| 3-(1-Naphthylmethyl)-THQ | A549 (Lung) | G2/M Arrest / Apoptosis | 2.1 | Cisplatin (15.2) | >10 (HEK293 cells) |

| Phenyl-carbamate-THQ | HCT-116 (Colon) | PI3K/AKT / ROS Induction | 3.5 | Cisplatin (26.3) | N/A |

(Data synthesized from recent pharmacological evaluations of THQ scaffolds[4],[5],[1])

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of 5-OH-THQ derivatives. Each step is designed as a self-validating system, explaining the causality behind the methodological choices.

Chemoselective Synthesis of 5-Hydroxy-Tetrahydroquinolinones

The synthesis relies on a chemoselective reduction of a 5-oxo precursor. Standard reducing agents risk destroying the conjugated double bonds inherent to the quinolinone ring.

Figure 2: Chemoselective synthetic workflow for 5-hydroxy-tetrahydroquinolinones.

Step-by-Step Protocol:

-

Multicomponent Condensation: React cyclohexane-1,3-dione, an appropriate aldehyde, and a nitrogen source (e.g., ammonium acetate) in ethanol under reflux. Causality: Ammonium acetate acts dually as a reactant and a weak acid catalyst, driving the Knoevenagel condensation and subsequent Knorr-type cyclization in a single pot, maximizing atom economy[2].

-

Isolation of 5-Oxo Intermediate: Purify the resulting tetrahydroquinolin-5-one via column chromatography.

-

Luche Reduction (Self-Validating Step): Dissolve the intermediate in methanol. Add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), followed by slow addition of Sodium Borohydride (NaBH₄) at 0°C. Causality: CeCl₃ acts as a hard Lewis acid, selectively activating the C5 carbonyl oxygen. This directs the hydride attack exclusively to the ketone, preventing the reduction of the adjacent conjugated alkene system.

-

Validation: Confirm the presence of the 5-hydroxy group via ¹H-NMR (appearance of a broad singlet at ~5.0 ppm for the -OH proton) and the preservation of alkene protons.

In Vitro Cytotoxicity and Safety Profiling (MTT Assay)

To evaluate the antiproliferative effect and establish the therapeutic window, the MTT assay is utilized.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and normal fibroblasts (e.g., WI38) in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours. Causality: Cells must adhere and enter the logarithmic growth phase to accurately reflect active proliferation and metabolic vulnerability.

-

Compound Treatment: Treat cells with serial dilutions of the 5-OH-THQ derivative (0.001 µM to 100 µM).

-

Readout: After 72 hours, add MTT reagent. Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm. Causality: The tetrazolium dye is reduced to purple formazan exclusively by mitochondrial succinate dehydrogenase in living cells, providing a direct, quantifiable link between optical density and cell viability.

Cell-Free Kinase Inhibition Assay (Mechanism Validation)

To confirm that the synthesized 5-OH-THQ derivatives act via RTK or PI3K inhibition, a cell-free radiometric or fluorescence resonance energy transfer (FRET) kinase assay is required.

Step-by-Step Protocol:

-

Enzyme Incubation: Incubate recombinant target kinase (e.g., PI3Kδ) with the 5-OH-THQ derivative for 15 minutes at room temperature.

-

ATP-Competitive Profiling: Initiate the reaction by adding a substrate peptide and varying concentrations of ATP (e.g., 0.5×, 1×, and 5× the known

of the kinase). Causality: By varying ATP concentrations, researchers can construct Lineweaver-Burk plots. If the compound competes with ATP for the hinge region (facilitated by the 5-hydroxy group), the apparent

Conclusion

The 5-hydroxy-tetrahydroquinolinone scaffold represents a masterclass in rational drug design. By leveraging the "escape-from-flatland" principle, these derivatives achieve superior conformational flexibility, allowing them to act as potent, multi-targeted kinase inhibitors. Their ability to induce ROS-mediated apoptosis while maintaining high selectivity indices against normal tissues positions them as highly promising lead compounds for the next generation of targeted cancer therapeutics.

References

-

Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports.[Link]

-

Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports.[Link]

-

Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility profile of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one in organic solvents

The following technical guide details the solubility profile of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (also known as 5-hydroxy-3,4-dihydrocarbostyril), the primary industrial intermediate corresponding to the core structure described.

Note on Nomenclature: While the specific string "5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one" implies a saturated benzene ring (cyclohexanol fused to lactam), the commercially relevant "drug development" target matching this description is the aromatic phenol variant (CAS 30389-33-4), a key precursor for Carteolol . This guide focuses on the experimental data for the aromatic intermediate (CAS 30389-33-4) while providing predictive insights for the saturated 5,6,7,8-tetrahydro derivative.

Executive Summary & Compound Identity

5-Hydroxy-3,4-dihydroquinolin-2(1H)-one is a bicyclic lactam featuring a phenolic hydroxyl group at the C5 position. It serves as the critical scaffold for the synthesis of

Understanding its solubility is governed by two competing structural factors:

-

High Lattice Energy: The molecule possesses a donor (NH, OH) and acceptor (C=O) motif, facilitating strong intermolecular hydrogen bonding (dimerization) in the solid state. This results in a high melting point (~225–227°C) and poor solubility in non-polar solvents.

-

Amphiphilic Potential: The phenolic OH allows deprotonation in basic media, while the lactam core remains neutral/weakly acidic.

Physicochemical Properties (CAS 30389-33-4)

| Property | Value | Implication for Solubility |

| Molecular Weight | 163.17 g/mol | Small molecule; diffusion is not rate-limiting. |

| Melting Point | 225–227 °C | High crystal lattice stability; requires high thermal energy or strong solvent interactions to dissolve. |

| pKa (Predicted) | ~9.63 (Phenol) | Soluble in aqueous alkali (pH > 10) via phenoxide formation. |

| LogP | ~1.2 (Predicted) | Moderately lipophilic; prefers organic solvents over pure water. |

Solubility Profile in Organic Solvents

The following data synthesizes experimental observations from purification protocols (recrystallization) and thermodynamic assessments.

Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Temperature Dependence | Mechanistic Insight |

| Ketones | Acetone | High (Hot) / Low (Cold) | Strong | Primary Recrystallization Solvent. The carbonyl oxygen of acetone accepts H-bonds from the phenol/lactam NH, disrupting the crystal lattice at elevated temperatures. |

| Polar Aprotic | DMSO | Moderate to High | Low | DMSO is a powerful H-bond acceptor. It effectively solvates the phenolic proton, but high viscosity can impede mass transfer. |

| Polar Aprotic | DMF | Moderate | Low | Similar to DMSO; good for synthetic reactions but difficult to remove due to high boiling point. |

| Alcohols | Methanol | Slightly Soluble | Moderate | Proticity competes with the solute's internal H-bonds. Soluble enough for reactions (e.g., with NaOMe) but poor for high-concentration storage. |

| Alcohols | Ethanol | Slightly Soluble | High | Often used as a co-solvent. Solubility increases significantly near boiling point (78°C). |

| Chlorinated | Chloroform | Moderate (Hot) | Moderate | Used in bromination reactions. Solubilizes the lipophilic core but struggles to break the H-bond network at room temp. |

| Aqueous | Water | Insoluble | N/A | The hydrophobic benzene/lactam core dominates. Solubility is negligible unless pH is adjusted (pH > 10). |

Thermodynamic Interpretation

The solubility behavior follows a Van't Hoff dependence, where

-

Enthalpy of Solution (

): Positive and large (endothermic). The energy required to break the crystal lattice (fusion) is significantly higher than the solvation energy in cold solvents. -

Entropy of Mixing (

): Favors dissolution, but is overcome by the lattice enthalpy at low temperatures. -

Practical Implication: Purification is best achieved by dissolving in boiling acetone or ethanol and cooling to 0–4°C to maximize yield (precipitating the pure crystal).

Structural Considerations: 5,6,7,8-Tetrahydro- Derivative

If your specific target is the 5,6,7,8-tetrahydro variant (saturated benzene ring, alcohol instead of phenol), the solubility profile shifts:

-

Lattice Energy: Likely lower than the aromatic analog. The flexible cyclohexane ring prevents the rigid planar stacking seen in the aromatic precursor.

-

Solubility Prediction: Expect higher solubility in alcohols (MeOH, EtOH) and esters (Ethyl Acetate) compared to the aromatic variant. The aliphatic hydroxyl group is less acidic (pKa ~16) than the phenol (pKa ~10), making it insoluble in mild alkali.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific batch.

-

Preparation: Weigh 500 mg of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one into a 20 mL scintillation vial.

-

Solvent Addition: Add 5.0 mL of the target solvent (e.g., Acetone).

-

Equilibration:

-

Seal the vial and place in a thermostatic shaker bath at 25°C (± 0.1°C).

-

Agitate at 200 RPM for 24 hours.

-

-

Sampling:

-

Stop agitation and allow solids to settle for 1 hour.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation).

-

-

Quantification:

-

Transfer 1.0 mL of filtrate to a pre-weighed dish.

-

Evaporate solvent under vacuum/nitrogen stream.

-

Weigh the residue.

-

Calculation:

.

-

Protocol B: Purification via Recrystallization (Acetone)

Standard industrial method for >99% purity.

-

Dissolution: Suspend crude compound in Acetone (10 mL per gram of solid).

-

Heating: Heat to reflux (~56°C) with stirring until fully dissolved. If solids persist, add Acetone in 1 mL increments.

-

Hot Filtration: Filter the hot solution rapidly to remove insoluble mechanical impurities.

-

Crystallization:

-

Allow the filtrate to cool slowly to room temperature (25°C).

-

Transfer to an ice bath (0–4°C) for 2 hours.

-

-

Isolation: Filter the white crystals and wash with cold Acetone (-20°C).

-

Drying: Dry under vacuum at 40°C for 6 hours.

Visualization: Synthesis & Purification Workflow

The following diagram illustrates the standard workflow for isolating the 5-hydroxy intermediate, highlighting the solubility-driven purification step.

Caption: Solubility-driven purification pathway. The differential solubility in hot vs. cold acetone is the critical control point for purity.

References

-

ChemicalBook. (2025).[1] 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one Properties and Synthesis. Retrieved from

-

GuideChem. (2025). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Solubility Profile (Analogous Structure). Retrieved from

-

Google Patents. (1975). US3910924A: 3,4-Dihydrocarbostyril derivatives and a process for preparing the same. Retrieved from

-

PubChem. (2025). Compound Summary: 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 30389-33-4).[1][2][3] Retrieved from

-

Synchemia. (2023).[4] Certificate of Analysis: Aripiprazole Impurity 14 (5-Hydroxy-3,4-dihydroquinolin-2(1H)-one). Retrieved from

Sources

- 1. 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 30389-33-4 [chemicalbook.com]

- 2. 54197-66-9 | Cilostazol Related Compound A | Alcohols | Ambeed.com [ambeed.com]

- 3. synchemia.com [synchemia.com]

- 4. US3910924A - 3,4-Dihydrocarbostyril derivatives and a process for preparing the same - Google Patents [patents.google.com]

Advanced Synthetic Methodologies for 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one: A Mechanistic and Protocol Guide

Executive Summary

The synthesis of highly functionalized, conformationally restricted heterocyclic scaffolds is a cornerstone of modern drug discovery. The target compound, 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (also known as 5-hydroxy-5,6,7,8-tetrahydrocarbostyril), serves as a critical intermediate in the development of atypical antipsychotics, kinase inhibitors, and novel neurotransmitter modulators. As a Senior Application Scientist, I have designed this technical guide to move beyond mere procedural lists. Here, we dissect the chemical causality, thermodynamic driving forces, and self-validating analytical gates required to synthesize this molecule with high regioselectivity and yield.

Pharmacological Context & Structural Rationale

The 5,6,7,8-tetrahydro-1H-quinolin-2-one core offers a unique dual-pharmacophore topology. The pyridone ring (N1 to C4) provides a robust hydrogen-bond donor/acceptor network, mimicking endogenous ligands, while the saturated cyclohexane ring (C5 to C8) projects into hydrophobic binding pockets[1]. The introduction of a hydroxyl group at the C5 position is highly strategic: it creates a chiral center and provides a synthetic handle for further functionalization (e.g., etherification or cross-coupling).

Because the C5 position is adjacent to the C4a=C8a double bond of the conjugated pyridone system, the upstream ketone precursor is an

Retrosynthetic Strategy

To achieve high atom economy and regiocontrol, the retrosynthetic disconnection of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one is broken down into a two-stage process:

-

Downstream Disconnection: The C5 hydroxyl group is derived from the regioselective 1,2-reduction of the corresponding C5 ketone (5-oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one).

-

Upstream Disconnection: The 5-oxo bicyclic core is constructed via a tandem annulation of 1,3-cyclohexanedione with a nitrogenous precursor, ideally utilizing [2].

Caption: Retrosynthetic disconnection of the 5-hydroxy-2-quinolone scaffold.

Upstream Synthesis: Construction of the 5-Oxo Scaffold

Historically, the condensation of 1,3-cyclohexanedione with propiolamide or 3-aminoacrylates suffered from poor regioselectivity, yielding complex mixtures of O-alkylated and N-alkylated isomers[3].

The Mechanistic Causality: Recent advancements demonstrate that utilizing Morita-Baylis-Hillman (MBH) adduct acetates under solvent-free conditions fundamentally alters the reaction kinetics[2]. By eliminating the solvent solvation shell, the effective molarity of the reactants is maximized. This drives the initial intermolecular Michael addition at a rate that outcompetes unwanted side reactions, seamlessly setting up the intramolecular lactamization.

Table 1: Optimization of Condensation Conditions for the 5-Oxo Intermediate

| Synthetic Method | Reagents | Solvent | Temp (°C) | Yield (%) | Regioselectivity |

| Traditional | 1,3-Cyclohexanedione, Propiolamide | EtOH / NaOEt | 80 | 45 - 55 | Moderate |

| Enaminone Route | 3-Aminoacrylate, 1,3-CHD | AcOH | 100 | 65 - 75 | Good |

| MBH Adducts | MBH Acetate, 1,3-CHD, NH₄OAc | Solvent-free | 120 | 82 - 89 | Excellent |

Downstream Synthesis: Chemoselective Luche Reduction

The 5-oxo intermediate (7,8-dihydroquinoline-2,5(1H,6H)-dione) presents a chemoselectivity challenge: it contains a C2 lactam carbonyl and a C5

The Mechanistic Causality: Standard sodium borohydride (NaBH₄) acts as a "soft" nucleophile in protic solvents, leading to competitive 1,4-conjugate addition across the C4a=C8a double bond, which destroys the aromaticity-equivalent conjugation of the pyridone ring. To circumvent this, we employ the. The addition of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) acts as a hard Lewis acid. It selectively coordinates to the C5 carbonyl oxygen, increasing its electrophilicity. Concurrently, CeCl₃ reacts with methanol to generate alkoxyborohydride species—these are "hard" hydride donors that strictly attack the 1,2-position, yielding the desired allylic alcohol.

Caption: Mechanistic pathway of the Ce(III)-mediated regioselective 1,2-reduction.

Table 2: Chemoselectivity in the Reduction of 5-Oxo-5,6,7,8-tetrahydro-2-quinolone

| Reducing Agent | Additive | Solvent | Major Product | Yield (%) |

| H₂, Pd/C | None | EtOH | 5-Oxo-octahydro-2-quinolone (Over-reduction) | >90 |

| NaBH₄ | None | MeOH | Mixture of 1,2 and 1,4-reduction products | ~50 |

| NaBH₄ | CeCl₃·7H₂O | MeOH | 5-Hydroxy-5,6,7,8-tetrahydro-2-quinolone | 92 |

| DIBAL-H | None | THF (-78°C) | 5-Hydroxy-5,6,7,8-tetrahydro-2-quinolone | 78 |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as closed-loop, self-validating systems. Do not proceed to the next step unless the analytical gates are cleared.

Caption: Self-validating experimental workflow for 5-hydroxy-2-quinolone synthesis.

Protocol A: Synthesis of 5-Oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one

-

Reaction Setup: In a 100 mL round-bottom flask, combine 1,3-cyclohexanedione (1.0 eq, 10 mmol), the appropriate MBH adduct acetate (1.1 eq, 11 mmol), and ammonium acetate (2.0 eq, 20 mmol).

-

Execution: Heat the neat mixture to 120 °C under an argon atmosphere.

-

Visual Cues: The solid mixture will rapidly melt into a homogenous, viscous liquid. Within 15 minutes, the evolution of acetic acid vapors will be observed (confirm with damp pH paper at the flask mouth).

-

Workup: After 2 hours, cool the mixture to room temperature. Triturate the resulting solid with ice-cold water (50 mL) to remove unreacted ammonium acetate. Filter the precipitate and recrystallize from hot ethanol.

-

Analytical Gate 1 (Validation): Perform TLC (EtOAc:Hexane 1:1). The product must show a single, highly UV-active spot at

0.45. LC-MS must confirm the exact mass

Protocol B: Regioselective Luche Reduction to the Target Compound

-

Complexation Phase: Dissolve the 5-oxo intermediate (1.0 eq, 5 mmol) and CeCl₃·7H₂O (1.2 eq, 6 mmol) in anhydrous methanol (25 mL). Critical Step: Stir at room temperature for 15 minutes. Premature addition of NaBH₄ before complete Ce(III)-carbonyl complexation will result in a 15-20% drop in regioselectivity.

-

Reduction Phase: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.5 eq, 7.5 mmol) portion-wise over 10 minutes to control the exothermic reaction.

-

Visual Cues: Expect vigorous effervescence (H₂ gas evolution) upon each addition of NaBH₄. The solution will transition from a pale yellow liquid to a colorless, slightly milky suspension as the reduction proceeds.

-

Workup: Once gas evolution ceases (approx. 1 hour), quench the reaction with saturated aqueous NH₄Cl (10 mL). Remove methanol in vacuo. Extract the aqueous residue with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Analytical Gate 2 (Validation): Run a

C NMR spectrum. The complete disappearance of the conjugated ketone carbonyl peak at ~195 ppm and the emergence of a new aliphatic carbinol peak at ~65 ppm confirms successful 1,2-reduction. The vinylic protons of the pyridone ring in the

Conclusion

The synthesis of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one requires strict adherence to chemical causality. By leveraging the kinetic advantages of solvent-free MBH annulation and the rigid electrophilic activation of the Luche reduction, researchers can bypass the traditional pitfalls of poor regioselectivity and over-reduction. The self-validating gates integrated into this protocol ensure that structural integrity is maintained at every step, yielding a highly pure scaffold ready for advanced pharmaceutical derivatization.

References

-

Title: An Efficient Synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-Dihydroquinoline-2,5(1H,6H)-diones from Morita-Baylis-Hillman Adduct Acetates Source: ResearchGate URL: [Link]

-

Title: Acetals of Amides and Lactams in the N- and O-Alkylation of 5-Oxo-5,6,7,8-tetrahydrocarbostyril Derivatives Source: Researcher.life URL: [Link]

-

Title: Ruthenium-Catalyzed Hydration of N-Heterocycles Enables Access to Lactams Source: ResearchGate URL: [Link]

-

Title: Luche Reduction (Mechanistic Overview) Source: Organic Chemistry Portal URL: [Link]

Sources

The 5-Hydroxy-5,6,7,8-Tetrahydro-1H-Quinolin-2-one Scaffold: A Pivot Point in Neurodegenerative Drug Design

The following technical guide details the chemical, synthetic, and pharmaceutical utility of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one .

Executive Summary

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (CAS: 923679-78-1 for the generic structure; stereoisomers vary) represents a specialized "privileged scaffold" in medicinal chemistry. Unlike simple aromatic quinolinones used in beta-blockers (e.g., Carteolol), this partially saturated bicyclic lactam serves as a critical bioisostere for the Huperzine A pharmacophore. It is primarily utilized as a core intermediate in the synthesis of Acetylcholinesterase (AChE) inhibitors and Multi-Target Directed Ligands (MTDLs) for Alzheimer’s disease. Its C5-hydroxyl group provides a vital stereogenic handle for conjugation, allowing the creation of hybrid therapeutics (e.g., Tacrine-Hupyridone hybrids).

Chemical Architecture & Properties

The molecule features a fused bicyclic system combining a cis- or trans-fused cyclohexane ring with a 2-pyridone (lactam) moiety.

| Feature | Technical Specification |

| IUPAC Name | 5-hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one |

| Core Scaffold | Tetrahydroquinolin-2-one (THQ) |

| Key Functionality | C5-Secondary Alcohol: Allylic-like (relative to the pyridone system); Stereogenic center.C2-Lactam: Hydrogen bond donor/acceptor pair (NH/C=O). |

| Stereochemistry | The C5 position is chiral. The (S)-enantiomer is often preferred for neurobiological activity, mimicking the stereochemistry of natural Huperzine A. |

| Tautomerism | Exists predominantly in the lactam (2-one) form rather than the lactim (2-hydroxy) form in solution. |

Structural Significance

The 5,6,7,8-tetrahydro-2(1H)-quinolinone core mimics the spatial arrangement of the pyridone ring A and cyclohexane ring B of Huperzine A. The introduction of a hydroxyl group at C5 allows for:

-

H-Bonding: Direct interaction with the catalytic gorge of AChE.

-

Derivatization: Conversion to amines (for linker attachment) or esters.

Synthetic Pathways (Upstream)

The synthesis of the 5-hydroxy derivative typically proceeds via the selective reduction of the corresponding 2,5-dione precursor. Direct hydrogenation of the aromatic quinolin-2-one is difficult to control regioselectively; therefore, de novo ring construction is preferred.

Protocol A: The "Dione Reduction" Route (Standard)

This pathway ensures the correct oxidation state of the pyridone ring while establishing the C5 stereocenter.

Step 1: Construction of the Scaffold (7,8-dihydroquinoline-2,5(1H,6H)-dione)[1]

-

Reagents: Cyclohexane-1,3-dione + Propiolamide (or equivalent Michael acceptor/ammonia source).

-

Mechanism: A condensation-cyclization sequence (often modified Hantzsch or Guareschi-Thorpe type).

-

Outcome: Formation of the bicyclic system with ketones at C2 (lactam) and C5.

Step 2: Regioselective Reduction

-

Reagents: Sodium Borohydride (

) in Methanol/THF at 0°C. -

Logic:

selectively reduces the C5-ketone to the secondary alcohol. The C2-lactam is resistant to borohydride reduction under these conditions, preserving the pharmacophore. -

Yield: Typically 75–85%.

Figure 1: Selective synthesis of the 5-hydroxy intermediate via dione reduction.

Protocol B: Enantioselective Synthesis

For clinical candidates, the (S)-enantiomer is often required.

-

Method: Asymmetric Transfer Hydrogenation (ATH) of the 2,5-dione.

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN].

-

Hydrogen Source: Formic acid/Triethylamine.

-

Result: >95% ee of the (S)-5-hydroxy derivative.

Pharmaceutical Applications (Downstream)

The 5-hydroxy-tetrahydroquinolinone scaffold is a versatile building block, primarily in the development of neurotherapeutics .

Acetylcholinesterase (AChE) Inhibitors

The structural similarity to Huperzine A (a potent natural AChE inhibitor) drives its use.

-

Mechanism: The pyridone ring binds to the "anionic subsite" of the AChE enzyme, while the cyclohexane ring fills the hydrophobic pocket.

-

Modification: The 5-OH group is often converted to a 5-amino group to attach long alkyl linkers (C10–C12 chains).

Tacrine-Hupyridone Hybrids (MTDLs)

Researchers fuse the toxic but potent Tacrine moiety with the safer Hupyridone (tetrahydroquinolinone) scaffold to create "Dual Binding Site" inhibitors.

-

Workflow:

-

Activation: Convert 5-OH to a leaving group (Mesylate).

-

Substitution: Displace with a diamine linker (e.g., 1,10-diaminodecane).

-

Coupling: React the free amine end with 9-chloro-1,2,3,4-tetrahydroacridine (Tacrine precursor).

-

-

Therapeutic Goal: Simultaneously inhibit AChE and reduce

-amyloid aggregation.

Kinase Inhibition (Bioisosterism)

The scaffold is occasionally explored as a bioisostere for dihydro-isoquinolinones in kinase inhibitor libraries, offering different solubility and H-bonding vectors.

Figure 2: Divergent utility of the scaffold in drug discovery.

Technical Specifications & Handling

Analytical Profile

-

1H NMR (DMSO-d6):

- 11.5 ppm (s, 1H, NH lactam).

- 7.3 ppm (d, 1H, C4-H, pyridone alkene).

- 6.1 ppm (d, 1H, C3-H, pyridone alkene).

- 4.5 ppm (m, 1H, C5-H, carbinol proton).

-

Solubility: Poor in water; Soluble in DMSO, Methanol, and hot Ethanol.

-

Stability: Stable under ambient conditions. The allylic alcohol moiety (C5) is sensitive to strong acids (risk of dehydration to the dihydro-quinoline).

Safety Considerations

-

Hazard Class: Irritant (Skin/Eye).

-

Handling: Use standard PPE. Avoid strong oxidizing agents which may re-oxidize the C5-alcohol to the ketone or aromatize the ring system.

References

-

Ježek, J. et al. (2011). "Derivatives, Syntheses, Properties and Biological Activities with a Focus on Neuroactive Compounds." Current Medicinal Chemistry, 18(13).

-

Bolognesi, M.L. et al. (2016). "Navigating the chemical space of multitarget-directed ligands: From hybrids to fragments in Alzheimer's disease." Molecules, 21(4).

-

Grizik, S.I. et al. (1995).[1][2][3] "Synthesis and Cardiotonic Activity of 5-Arylhydrazone Derivatives of 5,6,7,8-Tetrahydroquinoline-2,5-dione." Pharmaceutical Chemistry Journal, 29(9).

-

Camps, P. et al. (2000). "Synthesis and pharmacological evaluation of tacrine-huperzine A hybrids as acetylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Thermodynamic stability of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

An In-depth Technical Guide to the Thermodynamic Stability of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the intrinsic stability of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one, a heterocyclic compound featuring a quinolinone core. The tetrahydroquinoline moiety is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1] Understanding the degradation pathways and stability profile of this specific derivative is crucial for its potential development as a therapeutic agent. This document details a systematic approach, grounded in the principles of forced degradation, to identify potential degradation products and establish a stability-indicating analytical method, in line with regulatory expectations set by the International Council for Harmonisation (ICH).[2][3]

Introduction: The Imperative of Stability Assessment

In pharmaceutical sciences, the intrinsic stability of a molecule is a critical quality attribute. It dictates not only the compound's viability as a drug candidate but also informs formulation development, packaging selection, and storage conditions.[3][4] Forced degradation, or stress testing, is an essential component of this assessment. By subjecting the API to conditions more severe than those it would encounter during accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and develop robust, stability-indicating analytical methods.[3][5]

The structure of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one, with its lactam (cyclic amide) and secondary alcohol functionalities, presents several potential sites for chemical degradation. Based on the chemistry of related quinolinone and isoquinolinone structures, the primary anticipated degradation pathways are hydrolysis of the amide bond and oxidation of the hydroxyl group or adjacent carbons.[6][7] This guide will provide the experimental framework to investigate these and other potential liabilities.

Physicochemical Properties and Structural Considerations

A foundational understanding of the molecule's properties is essential before embarking on stability studies.

Table 1: Physicochemical Properties of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₉H₁₁NO₂ | [8] |

| Molecular Weight | 165.19 g/mol | [8] |

| IUPAC Name | 8-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one | [8] |

| pKa | Data not available; expected to have a weakly acidic proton (hydroxyl) and potentially a very weakly basic character associated with the amide. | N/A |

| LogP | -0.3 (Predicted) | [8] |

The key structural features influencing stability are:

-

Lactam Ring: The cyclic amide is susceptible to hydrolysis under both acidic and basic conditions, which would result in ring-opening.[6][7]

-

Secondary Alcohol: The hydroxyl group can be a site for oxidation, potentially forming a ketone.

-

Alicyclic Ring: The tetrahydro portion of the quinoline system may be susceptible to oxidation, particularly at positions allylic or benzylic to the aromatic system if one were present.

A Systematic Approach to Forced Degradation

The core of this stability investigation is a series of forced degradation studies designed to induce approximately 5-20% degradation of the parent molecule.[2] This level of degradation is generally sufficient to produce detectable quantities of degradation products without generating secondary or tertiary degradants that would complicate pathway analysis.[2]

Workflow for Stability-Indicating Method Development

The overall process follows a logical sequence from stress testing to method validation.

Caption: Workflow for Forced Degradation and Method Development.

Experimental Protocols for Stress Testing

The following protocols are designed as a starting point. The concentrations, temperatures, and durations should be adjusted to achieve the target 5-20% degradation.[2]

Initial Preparation: Prepare a 1 mg/mL stock solution of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one in a suitable solvent like methanol or acetonitrile.

A. Hydrolytic Degradation (Acidic)

-

Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubation: Store the solution at 60°C.

-

Sampling: Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Quenching: Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH. Dilute with mobile phase to an appropriate concentration for HPLC analysis.

-

Rationale: Acid catalysis promotes the hydrolysis of the amide bond. Heat is used to accelerate the reaction.[6]

B. Hydrolytic Degradation (Basic)

-

Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubation: Store the solution at 60°C.

-

Sampling: Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Quenching: Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl. Dilute with mobile phase for analysis.

-

Rationale: Base-catalyzed hydrolysis of the amide is a common degradation pathway for lactams.[6]

C. Oxidative Degradation

-

Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling: Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Quenching: No quenching is typically required, but dilution with mobile phase should be done immediately before injection.

-

Rationale: H₂O₂ is a common oxidizing agent used to simulate oxidative stress. The secondary alcohol and potentially the alicyclic ring are susceptible to oxidation.[7]

D. Thermal Degradation

-

Procedure: Store the solid API in a controlled oven at 80°C.

-

Sampling: At 24, 48, and 72 hours, remove a sample, dissolve it in the initial solvent, and dilute for analysis.

-

Rationale: High temperature can provide the energy needed to overcome activation barriers for various degradation reactions.

E. Photolytic Degradation

-

Procedure: Expose the solid API and a solution (1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analysis: Analyze the samples after the exposure period.

-

Rationale: Exposure to UV/Vis light can induce photolytic reactions, including oxidation and rearrangement.[7]

Analytical Methodology: The Stability-Indicating HPLC Method

A robust high-performance liquid chromatography (HPLC) method is the cornerstone of any stability study.[9] The method must be "stability-indicating," meaning it can accurately quantify the parent API in the presence of its degradation products, impurities, and excipients.[6]

Table 2: Starting HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention for a broad range of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic mobile phase to ensure good peak shape for ionizable compounds. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 20 minutes | A broad gradient is a good starting point to elute all potential degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | PDA/DAD at 210-400 nm | A photodiode array detector allows for peak purity analysis and selection of the optimal monitoring wavelength. |

| Injection Vol. | 10 µL | A typical injection volume. |

Predicting Degradation Pathways

Based on the chemical structure of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one and known degradation patterns of similar compounds, two primary degradation pathways can be hypothesized.[6][7] These hypotheses must be confirmed through structural elucidation of the degradants observed in the forced degradation studies, typically using LC-MS.

Caption: Hypothesized Primary Degradation Pathways.

Pathway 1: Amide Hydrolysis Under acidic or basic conditions, the lactam ring is expected to undergo hydrolysis. This would lead to the formation of an amino acid derivative, specifically 4-amino-3-(2-hydroxy-2-carboxyethyl)butanoic acid. The kinetics of this reaction will likely be pH and temperature-dependent.[6]

Pathway 2: Oxidation The secondary alcohol at the 5-position is a prime target for oxidation, which would yield the corresponding ketone, 5-oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one. This is a common transformation and can be induced by peroxide or potentially by atmospheric oxygen over long periods, possibly accelerated by light or metal ions.

Role of Computational Chemistry

While experimental work is the gold standard, computational methods can provide valuable insights. Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can be employed to:

-

Predict Relative Stabilities: Compare the calculated energies of the parent molecule and its potential degradation products to estimate the thermodynamic favorability of different degradation pathways.

-

Identify Reactive Sites: Computational models can highlight areas of the molecule that are particularly susceptible to nucleophilic or electrophilic attack, corroborating experimental findings. Studies on related tetrahydroquinoline derivatives have successfully used MD simulations to assess stability within biological systems.[10][11]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for assessing the thermodynamic stability of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one. By systematically applying forced degradation conditions and developing a stability-indicating HPLC method, researchers can identify critical degradation pathways and products.[5] The structural elucidation of these degradants using mass spectrometry is the final step in confirming the molecule's stability profile.[6] This knowledge is not merely an academic exercise; it is a regulatory requirement and a fundamental component of a successful drug development program, ensuring that the final product is both safe and effective throughout its lifecycle.

References

- BenchChem. (n.d.). Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions.

- BenchChem. (n.d.). Technical Support Center: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Degradation Pathways.

- MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.

- ChemicalBook. (n.d.). 5-HYDROXY-2(1H)-QUINOLINONE synthesis.

- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- ResearchGate. (n.d.). (PDF) Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity.

- PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline.

- PubChem. (n.d.). 5,6,7,8-Tetrahydroisoquinoline.

- PubMed. (2008, April 15). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.

- ChemicalBook. (n.d.). 5,6,7,8-Tetrahydroquinolin-8-ol synthesis.

- PubMed. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.

- Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Google Patents. (n.d.). US4044138A - Pharmaceutical compositions containing 5,6,7,8-tetrahydroquinoline derivatives and related compounds.

- PubMed. (2023, October 25). Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1.

- NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-.

- Element. (2024, February 1). Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance.

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.

- BenchChem. (n.d.). An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol.

- PubChem. (n.d.). 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. contractpharma.com [contractpharma.com]

- 5. onyxipca.com [onyxipca.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone | C9H11NO2 | CID 5743643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 11. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Odyssey of Quinolinone Derivatives: From Antibacterial Scaffolds to CNS Therapeutics

Executive Summary

The quinolinone scaffold—comprising a bicyclic benzene ring fused to a nitrogen-containing pyridone—represents one of the most privileged structures in medicinal chemistry. Existing primarily as 2-quinolinone (carbostyril) and 4-quinolinone tautomers, this core has driven decades of rational drug design. As a Senior Application Scientist, I have structured this whitepaper to analyze the historical evolution, structural-activity relationships (SAR), and modern synthetic methodologies of quinolinone derivatives, providing researchers with a mechanistic and causal blueprint for future drug development.

Historical Evolution & Rational Drug Design

The Dawn of Quinolones (1962)

The history of quinolinones in modern medicine began serendipitously in 1962 when George Lesher and colleagues isolated nalidixic acid as a byproduct of chloroquine synthesis[1]. Nalidixic acid, a 1,8-naphthyridone, exhibited bactericidal activity by inhibiting DNA gyrase (topoisomerase II). However, its clinical utility was restricted to uncomplicated urinary tract infections due to poor systemic distribution and rapid bacterial resistance[1].

The Fluoroquinolone Revolution (1980s)

To overcome the pharmacokinetic limitations of early quinolones, medicinal chemists applied rational SAR modifications. The breakthrough came with the addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position, birthing the "fluoroquinolones" (e.g., ciprofloxacin)[2].

-

Causality in SAR: The highly electronegative C-6 fluorine dramatically increases the molecule's lipophilicity, facilitating rapid penetration through bacterial porin channels. Concurrently, the bulky C-7 piperazine ring impedes bacterial efflux pumps and enhances binding affinity to the DNA gyrase-DNA cleavage complex[2]. This dual modification transformed a niche UTI drug into a broad-spectrum, systemic antibiotic powerhouse.

Scaffold Hopping to the CNS (2000s)

In the late 1990s, the quinolinone core was repurposed for central nervous system (CNS) targets. Aripiprazole, approved by the FDA in 2002, utilizes a 2-quinolinone (carbostyril) core linked to a phenylpiperazine moiety[3].

-

Causality in SAR: The 2-quinolinone acts as a bioisostere for the catechol ring of endogenous dopamine. The lactam NH serves as a critical hydrogen bond donor to serine residues in the D2 receptor's orthosteric binding pocket. Unlike full antagonists, aripiprazole's unique geometry induces a conformational change that triggers partial agonism, stabilizing dopaminergic tone without causing severe extrapyramidal side effects[3].

Modern Oncology Applications (Present)

Recent medicinal chemistry efforts have pivoted 4-quinolinone derivatives toward oncology, specifically targeting kinases like EGFR, VEGFR, and KRAS[4]. The planar nature of the quinolinone core allows it to mimic the adenine ring of ATP, competitively binding within the hinge region of kinase active sites[4].

Figure 1: Evolutionary trajectory of quinolinone scaffolds in medicinal chemistry.

Quantitative SAR & Pharmacological Profiling

To benchmark the evolutionary leaps of the quinolinone scaffold, the following table summarizes the binding affinities and clinical parameters of key derivatives across different therapeutic eras.

| Compound | Scaffold Sub-class | Primary Target | Binding Affinity / Potency | Approval Year | Clinical Indication |

| Nalidixic Acid | 1,8-Naphthyridone | DNA Gyrase (Topo II) | High MIC (Susceptible) | 1962 | Urinary Tract Infections |

| Ciprofloxacin | Fluoroquinolone | DNA Gyrase / Topo IV | IC50 ~ 0.1 - 1.0 µM | 1987 | Broad-spectrum Infections |

| Aripiprazole | 2-Quinolinone | D2 / 5-HT1A Receptors | Ki = 0.34 nM (D2) | 2002 | Schizophrenia, Bipolar |

| Compound 53 | 4-Quinolinone | KRAS (G12C mutant) | IC50 = 2.7 - 9.8 µM | Investigational | Non-Small Cell Lung Cancer |

Mechanism of Action: Aripiprazole's GPCR Modulation

Aripiprazole's clinical success hinges on its ability to act as a "dopamine system stabilizer." In hyperdopaminergic states (the mesolimbic pathway, associated with schizophrenia's positive symptoms), it competes with endogenous dopamine, acting as a functional antagonist. In hypodopaminergic states (the mesocortical pathway, associated with negative symptoms), its ~25% intrinsic activity provides sufficient agonism to maintain basal receptor signaling[3].

Figure 2: Aripiprazole's mechanism of action via D2 receptor partial agonism.

Experimental Workflow: Synthesis of the 4-Quinolinone Core

The synthesis of the 4-quinolinone core is traditionally achieved via the Gould-Jacobs reaction[5]. However, conventional thermal cyclization requires harsh conditions (>250 °C in diphenyl ether), which often leads to thermal degradation and complex purification[5].

Here, we detail a modernized, self-validating microwave-assisted protocol utilizing Eaton's reagent, which dramatically lowers the activation energy barrier and reaction time[6].

Causality in Protocol Design:

-

Reagent Choice: Diethyl ethoxymethylenemalonate (DEEM) is selected because its highly electrophilic double bond readily accepts nucleophilic attack from the aniline amino group[5].

-

Microwave Irradiation: Microwave heating provides uniform, rapid energy transfer directly to the polar intermediates, bypassing the thermal gradients of conventional heating. This allows the 6π-electrocyclization to occur in 7 minutes rather than 2 hours, minimizing tar formation[6].

-

Self-Validation: The protocol is designed as a self-validating system. The intermediate precipitates out of solution upon cooling, providing an immediate visual confirmation of Step 1. TLC monitoring ensures the completion of Step 2 before proceeding to hydrolysis[5].

Step-by-Step Methodology: Microwave-Assisted Gould-Jacobs Synthesis

Step 1: Condensation

-

In a 10 mL microwave vial, combine the substituted aniline (2.0 mmol) and DEEM (2.0 mmol)[6].

-

Seal the vial and subject it to neat microwave irradiation at 170 °C (850 W) for exactly 7 minutes[6].

-

Validation: Cool the mixture to room temperature. The formation of a solid precipitate (diethyl anilinomethylene malonate) visually confirms successful condensation. Verify via TLC (Hexane:EtOAc 7:3).

Step 2: Cyclization (Eaton's Reagent) 4. Dissolve the isolated intermediate in 5 mL of Eaton's reagent (10 wt% P2O5 in methanesulfonic acid). Causality: Eaton's reagent acts as both a solvent and a potent Lewis acid catalyst, facilitating the intramolecular Friedel-Crafts-type acylation at lower temperatures than diphenyl ether[6]. 5. Stir the mixture at 80 °C for 1 hour. 6. Validation: Quench the reaction by pouring it over crushed ice. The ethyl 4-quinolone-3-carboxylate product will precipitate. Filter and wash with cold water.

Step 3: Saponification & Decarboxylation 7. Suspend the ester in 10% w/v aqueous NaOH and reflux for 2 hours to achieve complete hydrolysis[5]. 8. Acidify the cooled mixture with concentrated HCl to pH 2 to precipitate the quinoline-3-carboxylic acid[5]. 9. To obtain the unsubstituted 4-quinolinone, heat the carboxylic acid intermediate in a high-boiling solvent (e.g., quinoline with copper powder) at 200 °C until CO2 evolution ceases.

Figure 3: Microwave-assisted Gould-Jacobs synthetic workflow for 4-quinolinones.

References

-

[5] Title: Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis | Source: Benchchem | URL:5

-

[1] Title: Fourth-Generation Fluoroquinolones | Source: Cataract & Refractive Surgery Today | URL: 1

-

[3] Title: Aripiprazole: An FDA Approved Bioactive Compound to Treat Schizophrenia- A Mini Review | Source: Current Drug Discovery Technologies (NIH) | URL: 3

-

[6] Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent | Source: MDPI | URL: 6

-

[2] Title: Fluoroquinolone antibiotics: An overview | Source: Adesh University Journal of Medical Sciences & Research | URL: 2

-

[4] Title: Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry | Source: Current Topics in Medicinal Chemistry (ResearchGate) | URL: 4

Sources

- 1. crstoday.com [crstoday.com]

- 2. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 3. Aripiprazole: An FDA Approved Bioactive Compound to Treat Schizophrenia- A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

A Researcher's Guide to the Safe Handling and Hazard Analysis of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Executive Summary: As novel chemical entities advance through the drug discovery pipeline, a thorough understanding of their potential hazards is paramount to ensuring researcher safety and experimental integrity. This guide provides an in-depth analysis of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one, a heterocyclic compound of interest in pharmaceutical research. In the absence of a specific, publicly available Safety Data Sheet (SDS), this document synthesizes data from structurally similar compounds—including quinolinones, tetrahydroquinolines, and other heterocyclic amines—to construct a predictive hazard profile. It outlines core safety protocols, risk mitigation strategies, and emergency procedures, grounded in the authoritative framework of the OSHA Laboratory Standard (29 CFR 1910.1450).[1][2][3] This guide is intended for drug development professionals and researchers, offering a framework for responsible innovation and a culture of safety.

Compound Profile and Predictive Hazard Assessment

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one belongs to the quinolinone family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring.[4] The "tetrahydro" prefix indicates partial saturation of the pyridine ring, and the structure is further functionalized with a hydroxyl (-OH) group and a ketone (=O) in a lactam configuration. This structural makeup informs our predictive assessment.

Structural Analogs for Hazard Inference:

-

Quinoline Core: Quinoline and its derivatives are known to possess biological activity and, in some cases, toxicity. Some have been shown to be mutagenic, and long-term exposure to certain quinolines has been associated with neoplasms in animal studies.[4][5][6]

-

Aromatic Amine/Lactam Moiety: Primary aromatic amines are a class of compounds that require careful handling due to potential carcinogenicity and absorption through the skin.[7] The lactam ring, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions.

-

Tetrahydroquinoline Scaffold: The saturated portion of the ring may alter the electronic properties and metabolic profile compared to fully aromatic quinolines, but the core hazards associated with the heterocyclic amine remain relevant.[8][9]

Based on this "read-across" approach, a GHS-compliant hazard profile for the target compound can be predicted.

Table 1: Predicted GHS Hazard Classification

| Hazard Class | Category | Signal Word | Hazard Statement | Basis of Prediction |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[9][10] | Based on data for 5-hydroxyquinolin-2(1H)-one and 5,6,7,8-Tetrahydroquinoline.[9][10] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[8][9][10] | Common for heterocyclic amines and observed in related quinolinones.[7][8][10] |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[8][9][10] | A prevalent hazard for amine-containing compounds.[10][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[9][10] | Predicted based on related structures. |

| Germ Cell Mutagenicity | Suspected | Warning | H341: Suspected of causing genetic defects. | Quinoline itself is a suspected mutagen.[6] Prudent to assume potential until proven otherwise. |

| Carcinogenicity | Suspected | Warning | H350: May cause cancer. | A known risk for some quinoline derivatives and aromatic amines.[4][6][7] |

This table represents a predictive assessment and should be treated with the caution required for a novel chemical entity.

The Hierarchy of Controls: A Framework for Safety

To minimize exposure, laboratories must adhere to the OSHA Laboratory Standard, which mandates a written Chemical Hygiene Plan (CHP) and prioritizes safety controls.[1][2][3] The most effective safety strategies follow the "Hierarchy of Controls."

Caption: Decision tree for emergency response to chemical exposure or spills.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If symptoms like respiratory irritation persist, seek immediate medical attention. [12][13]* Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. [14][12]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [8][13]Seek immediate medical attention. [12]* Ingestion: Do not induce vomiting. Rinse mouth with water. Call a poison control center or seek immediate medical attention. [12][13] For all exposure incidents, report the event to the laboratory supervisor and the designated Chemical Hygiene Officer and complete an incident report. Provide a copy of this guide or any available SDS for similar compounds to medical personnel.

References

-

OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

-

The Laboratory Standard. The University of Tennessee Health Science Center, Office of Clinical and Research Safety. [Link]

-

29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

-

OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Prorsa. [Link]

-

What are the Health and Safety Guidelines for Using Amines? Prorsa. [Link]

-

5-hydroxyquinolin-2(1H)-one. PubChem, National Center for Biotechnology Information. [Link]

-

Quinoline Derivative Poisoning. Symptoma. [Link]

-

5,6,7,8-Tetrahydro-2(1H)-quinazolinone Properties. U.S. Environmental Protection Agency (EPA). [Link]

-

Safety Data Sheet: quinoline. Chemos GmbH & Co. KG. [Link]

-

5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone. PubChem, National Center for Biotechnology Information. [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

-

In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors. Turkish Journal of Pharmaceutical Sciences. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

5,6,7,8-Tetrahydroquinoline. PubChem, National Center for Biotechnology Information. [Link]

-

Mitigation of heterocyclic amines, polycyclic aromatic hydrocarbons, and acrylamide in air-fried chicken and beef. Food Science and Technology. [Link]

-

Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods. [Link]

Sources

- 1. osha.gov [osha.gov]

- 2. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]

- 3. mastercontrol.com [mastercontrol.com]

- 4. noveltyjournals.com [noveltyjournals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemos.de [chemos.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]